Methyl 4-[(4-methylphenyl)methoxy]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(4-methylphenyl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-15-9-7-14(8-10-15)16(17)18-2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOCZJKMELIXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363397 | |
| Record name | Methyl 4-[(4-methylphenyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-48-6 | |
| Record name | Methyl 4-[(4-methylphenyl)methoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 4 Methylphenyl Methoxy Benzoate and Analogues
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. These advanced approaches are applicable to the synthesis of Methyl 4-[(4-methylphenyl)methoxy]benzoate and its analogues, offering improvements over classical methods.
Recent research has focused on the development of novel catalytic systems for both esterification and etherification reactions. For esterification, solid acid catalysts and enzymatic catalysts represent a significant advancement over traditional homogeneous acid catalysts, offering easier separation and recyclability. researchgate.netmdpi.com
In the realm of ether synthesis, significant progress has been made in the development of palladium and copper-based catalytic systems with improved efficiency and substrate scope for C-O cross-coupling reactions. acs.orgorganic-chemistry.org These catalysts often employ specifically designed ligands to enhance their reactivity and selectivity. While many of these systems have been developed for diaryl ether synthesis, the principles can be adapted for the synthesis of benzyl (B1604629) ethers. For instance, palladium-catalyzed decarbonylative etherification of aromatic esters presents an innovative approach to forming ether bonds. acs.org
The key principles of multi-step synthesis design include:
Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient than a linear sequence.
Protecting Group Strategy: The use of protecting groups may be necessary to mask reactive functional groups and ensure selectivity during the reaction sequence.
Reaction Condition Optimization: Each step in the synthesis must be optimized for temperature, solvent, catalyst, and reaction time to maximize yield and minimize side products.
Purification Strategies: Efficient purification methods are essential at each stage to ensure the purity of the final product.
The application of these principles allows for the efficient and scalable synthesis of this compound and its more complex analogues for various applications.
Green Chemistry Principles in Synthesis of this compound
In line with the increasing demand for sustainable chemical production, the synthesis of this compound and its analogues can be adapted to incorporate green chemistry principles. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. benthamdirect.com
For the esterification step, traditional methods often rely on strong mineral acids like sulfuric acid, which can be corrosive and generate significant waste. sciencemadness.orgmasterorganicchemistry.com A greener alternative is the use of solid acid catalysts, such as supported iron oxide nanoparticles, which can facilitate the reaction under solvent-free conditions. nih.gov These catalysts are often recoverable and can be reused multiple times without a significant loss of activity, aligning with the principle of atom economy and waste reduction. nih.gov
The Williamson ether synthesis, a key reaction for forming the ether linkage, can also be made more environmentally benign. masterorganicchemistry.com Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often increasing yields. oup.com Protocols have been developed that utilize microwave irradiation in the presence of mild solid bases like potassium carbonate, sometimes under solvent-free conditions, thereby reducing the need for volatile organic solvents. hakon-art.com Furthermore, advancements have been made in developing catalytic versions of the Williamson synthesis that operate at high temperatures, allowing for the use of weaker, less toxic alkylating agents and avoiding the production of salt byproducts. acs.org Surfactant-assisted synthesis in aqueous media also presents a novel green route, using micelles to create a pseudo-organic environment that facilitates the reaction of otherwise water-immiscible organic compounds. researchgate.net
Key Green Approaches Applicable to Synthesis:
Microwave Irradiation: Significantly shortens reaction times and can improve yields. benthamdirect.com
Solvent-Free Conditions: Reduces or eliminates the use of hazardous volatile organic solvents. nih.govresearchgate.net
Reusable Catalysts: Employs solid-supported catalysts that can be easily separated and reused. nih.gov
Aqueous Media: Uses water as a solvent, often with the aid of surfactants to overcome solubility issues. researchgate.net
Derivatization and Structural Modification Strategies
The benzoate (B1203000) scaffold is a versatile platform for structural modification, allowing for the synthesis of a wide range of derivatives with potentially novel properties.
Synthesis of Hydrazone Derivatives from Related Benzoates
Hydrazone derivatives are a significant class of compounds synthesized from benzoate esters. The general synthesis involves a two-step process. First, a methyl benzoate, such as methyl 4-methoxybenzoate, is refluxed with hydrazine hydrate to form the corresponding benzohydrazide. The second step involves the condensation of the benzohydrazide with various aromatic aldehydes or ketones, typically under reflux in a solvent like methanol, to yield the final hydrazone products.
This methodology allows for the creation of a diverse library of hydrazone derivatives by simply varying the aldehyde or ketone reactant in the condensation step.
Table 1: Examples of Hydrazone Derivatives from 4-Methoxybenzohydrazide
| Reactant Aldehyde/Ketone | Resulting Hydrazone Product Name | Reaction Conditions |
|---|---|---|
| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide | Reflux in Methanol |
| Vanillin (B372448) | N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide | Reflux in Methanol |
| 4-Fluorobenzaldehyde | N'-(4-Fluorobenzylidene)-4-methoxybenzohydrazide | Reflux in Methanol |
| Methyl 4-formylbenzoate | Methyl 4-({[2-(4-methoxybenzoyl)hydrazinyl]methylidene}amino)benzoate | Reflux in Methanol |
Sulfonamide Derivatization
Sulfonamides are another important class of derivatives that can be accessed from benzoate precursors. nih.goveurjchem.com The synthesis of sulfonamides often involves the use of sulfonyl chlorides as key intermediates. ucl.ac.uk A common synthetic route starts with an aromatic compound containing an amino group. For instance, a methyl benzoate with a nitro group could be reduced to the corresponding amine (e.g., methyl 4-aminobenzoate). This amine can then react with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Alternatively, a precursor like acetanilide can be chlorosulfonated to produce 4-acetamidobenzenesulfonyl chloride. This intermediate can then be reacted with ammonia or various primary or secondary amines to create a diverse range of sulfonamides, followed by hydrolysis of the acetamido group to yield the free amine if desired. nih.gov The versatility of this approach lies in the wide availability of different sulfonyl chlorides and amines, enabling the synthesis of a large number of derivatives. nih.gov
General Steps for Sulfonamide Synthesis from an Aniline Precursor:
Start Material: An aniline derivative (e.g., Methyl 4-aminobenzoate).
Reaction: React with an appropriate arylsulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride).
Conditions: Typically performed in the presence of a base like pyridine to neutralize the HCl byproduct.
Product: The corresponding N-arylsulfonylated methyl benzoate derivative.
Benzamidomethylation Routes
Benzamidomethylation is a specific type of aminomethylation that introduces a benzamidomethyl group (-CH₂-NH-CO-C₆H₅) onto a molecule. This route is particularly applicable to phenolic compounds. A highly relevant example is the benzamidomethylation of methylparaben (methyl 4-hydroxybenzoate), a close analogue of the core structure.
In this reaction, methylparaben is treated with (benzamidomethyl)triethylammonium chloride in an aqueous medium. This reagent serves as the source of the benzamidomethyl cation. The reaction proceeds to afford methyl 4-[(benzoylamino)methoxy]benzoate in high yield. This method provides a direct route to introduce a functionalized side chain onto the phenolic oxygen of a hydroxybenzoate scaffold.
Table 2: Characterization Data for Methyl 4-[(benzoylamino)methoxy]benzoate
| Analysis | Data |
|---|---|
| Melting Point | 142–143 °C |
| ¹³C-NMR (δ/ppm) | 167.0 (C=O); 165.9 (C=O); 68.7 (CH₂); 51.9 (CH₃); Ar: 160.8, 133.3, 132.1, 131.2, 128.6, 127.5, 122.3, 115.2 |
| Elemental Analysis (Calcd. for C₁₆H₁₅NO₄) | C, 67.36; H, 5.30; N, 4.91 |
| Elemental Analysis (Found) | C, 67.55; H, 5.41; N, 5.07 |
Reaction Mechanisms and Chemical Reactivity of Methyl 4 4 Methylphenyl Methoxy Benzoate
Electrophilic Aromatic Substitution Mechanisms
The two aromatic rings in Methyl 4-[(4-methylphenyl)methoxy]benzoate exhibit different susceptibilities to electrophilic attack due to the electronic effects of their respective substituents. The benzoate (B1203000) ring is deactivated by the electron-withdrawing methyl ester group (-COOCH₃), while the benzyl (B1604629) ring is activated by the electron-donating methyl group (-CH₃) and the ether linkage.
Nitration of methyl benzoate, a related compound, demonstrates the deactivating nature of the ester group. The reaction, typically carried out with a mixture of concentrated nitric and sulfuric acids, yields primarily the meta-substituted product, methyl 3-nitrobenzoate. aiinmr.comyoutube.comrsc.orgchegg.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comchegg.com This electrophile is then attacked by the π electrons of the aromatic ring. aiinmr.com The ester group directs the incoming nitro group to the meta position because the resonance structures of the intermediate carbocation (arenium ion) show that the positive charge is delocalized to the ortho and para positions, making the meta position the most electron-rich and least destabilized. rsc.orgumkc.edu
Conversely, the 4-methylphenyl group is activated towards electrophilic substitution. The methyl group is an ortho-, para-directing activator. Therefore, electrophilic attack on this ring would be expected to occur at the positions ortho to the methyl group.
Ester Hydrolysis and Transesterification Pathways
The ester functionality in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.
Base-Promoted Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification to yield a carboxylate salt and an alcohol. youtube.comyoutube.com This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the alkoxide as the leaving group and forming the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. youtube.comlibretexts.org Acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid. youtube.comyoutube.com Studies on methyl benzoates show that this hydrolysis can be achieved even in high-temperature water, with basic conditions significantly promoting the reaction. psu.edu
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol. This reaction is reversible and the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol portion is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the carboxylic acid. libretexts.org
Transesterification:
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. researchgate.net In a basic medium, the mechanism is analogous to saponification, with an alkoxide ion acting as the nucleophile instead of hydroxide. libretexts.org The reaction is typically driven to completion by using the replacing alcohol as the solvent. libretexts.org
Oxidation and Reduction Chemistry of Functional Groups
The functional groups within this compound allow for a range of oxidation and reduction reactions.
Reduction:
The ester group can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, converting the ester to two alcohols. adichemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide and forming an aldehyde, which is subsequently reduced to the primary alcohol. libretexts.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org However, a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) can be used to reduce the ester to an aldehyde, especially at low temperatures. libretexts.org
Oxidation:
The benzyl ether linkage can be susceptible to oxidative cleavage. For instance, p-methoxybenzyl (PMB) ethers, which are structurally similar, can be oxidatively cleaved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.govresearchgate.net The reaction proceeds because the electron-donating methoxy (B1213986) group stabilizes the resulting benzylic carbocation intermediate. organic-chemistry.org Simple benzyl ethers can also be cleaved with DDQ, often requiring photoirradiation. organic-chemistry.org Ozone is another reagent that can oxidatively remove benzyl ether protecting groups, yielding a benzoic ester which can then be hydrolyzed. organic-chemistry.org
Nucleophilic Substitution Reactions
The primary site for nucleophilic substitution in this compound is the benzylic carbon of the ether linkage.
Cleavage of the Benzyl Ether:
The ether bond can be cleaved under various conditions. A common method is catalytic hydrogenation, typically using a palladium catalyst (Pd/C) and a hydrogen source. organic-chemistry.org This reaction is generally clean, yielding the corresponding phenol (B47542) and toluene. organic-chemistry.org Strong acids can also cleave benzyl ethers, but this method is limited to substrates that can withstand acidic conditions. organic-chemistry.org Another approach involves the use of Lewis acids.
Rearrangement Processes and Related Phenol Chemistry
The generation of a phenolic group through the cleavage of the benzyl ether opens up possibilities for further reactions characteristic of phenols. For example, once the phenol is formed, it can undergo reactions such as electrophilic aromatic substitution, which would be highly activated by the hydroxyl group.
Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 4 4 Methylphenyl Methoxy Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. For Methyl 4-[(4-methylphenyl)methoxy]benzoate, both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm its structure.
Proton (¹H NMR) Spectroscopic Analysis
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two benzene (B151609) rings appear as doublets in the downfield region, typically between 6.90 and 8.00 ppm, due to the electronic effects of the substituent groups.
The methylene (B1212753) protons of the benzyl (B1604629) ether linkage (-O-CH₂-) are observed as a characteristic singlet around 5.10 ppm. The protons of the methyl ester group (-COOCH₃) also produce a singlet, typically found at approximately 3.88 ppm. Furthermore, the methyl group attached to the benzyl ring (-CH₃) gives rise to a singlet at about 2.38 ppm.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ester ring) | ~7.98 | Doublet |
| Aromatic (benzyl ring) | ~7.35 | Doublet |
| Aromatic (benzyl ring) | ~7.23 | Doublet |
| Aromatic (ester ring) | ~6.96 | Doublet |
| Methylene (-O-CH₂-) | ~5.10 | Singlet |
| Methyl ester (-OCH₃) | ~3.88 | Singlet |
| Methyl (-CH₃) | ~2.38 | Singlet |
Carbon-13 (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 166.8 ppm. The aromatic carbons show a range of signals between approximately 114.0 and 162.5 ppm.
The carbon of the methylene bridge (-O-CH₂-) is found at about 70.0 ppm. The methyl ester carbon (-OCH₃) resonates at approximately 51.9 ppm, while the methyl carbon of the 4-methylphenyl group is observed at a more upfield position, around 21.2 ppm.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (-C=O) | ~166.8 |
| Aromatic (C-O) | ~162.5 |
| Aromatic | ~137.9 |
| Aromatic | ~133.4 |
| Aromatic | ~131.5 |
| Aromatic | ~128.4 |
| Aromatic | ~122.9 |
| Aromatic | ~114.1 |
| Methylene (-O-CH₂-) | ~70.0 |
| Methyl ester (-OCH₃) | ~51.9 |
| Methyl (-CH₃) | ~21.2 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While one-dimensional ¹H and ¹³C NMR are primary tools for structural confirmation, advanced techniques such as two-dimensional (2D) NMR could provide further insights. Correlation Spectroscopy (COSY) would confirm the coupling between adjacent aromatic protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would definitively link the proton signals to their directly attached and long-range coupled carbon atoms, respectively. However, specific studies applying these advanced techniques to this compound are not widely documented in publicly available literature. Similarly, solid-state NMR, which provides information on the molecular structure in the solid phase, has not been a common focus of research for this particular compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its functional groups. A strong absorption band is observed in the region of 1715-1725 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group.
The C-O stretching vibrations of the ester and ether linkages typically appear in the fingerprint region, between 1250 and 1020 cm⁻¹. Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl and methylene groups are found just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | ~3034 |
| Aliphatic C-H | Stretching | ~2951 |
| Ester C=O | Stretching | ~1716 |
| Aromatic C=C | Stretching | ~1609, 1512, 1256 |
| Ether C-O | Stretching | ~1171, 1103, 1020 |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, Raman spectroscopy could be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, which often give rise to strong Raman signals. However, dedicated Raman spectroscopic studies for this specific compound are not readily found in the surveyed scientific literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It provides critical information for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS measures mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of an unambiguous elemental composition.
For this compound, with the chemical formula C₁₆H₁₆O₃, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for comparison with experimental HRMS data to confirm the compound's elemental composition.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₆H₁₆O₃ | [M]⁺ | 256.10994 |
| C₁₆H₁₆O₃ | [M+H]⁺ | 257.11722 |
This table presents theoretically calculated values. Experimental data is required for confirmation.
In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides a molecular fingerprint that helps to piece together the compound's structure. chemguide.co.uklibretexts.org
For this compound, fragmentation is expected to occur at the chemically most labile sites, primarily the ether linkage and the ester group. libretexts.orgmiamioh.edu The most stable fragments, such as resonance-stabilized carbocations, will typically produce the most intense peaks in the mass spectrum. libretexts.org
Key predicted fragmentation pathways include:
Alpha-cleavage at the ether linkage, leading to the formation of a stable 4-methylbenzyl (tropylium) cation.
Cleavage of the ester group, involving the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Fragmentation of the methyl benzoate (B1203000) moiety.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Proposed Structure |
|---|---|---|
| 256 | Molecular Ion [M]⁺ | [C₁₆H₁₆O₃]⁺ |
| 225 | [M - OCH₃]⁺ | [C₁₅H₁₃O₂]⁺ |
| 151 | [C₈H₇O₃]⁺ | [HOOC-C₆H₄-CH₂]⁺ |
| 135 | [C₈H₇O]⁺ | [CH₃-C₆H₄-CO]⁺ |
| 105 | [C₈H₉]⁺ | [CH₃-C₆H₄-CH₂]⁺ |
This table is based on general fragmentation principles and requires experimental verification.
X-ray Crystallography and Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
The determination of a crystal structure is typically achieved through single-crystal X-ray diffraction. A suitable single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. While specific crystal structure data for this compound is not available in the reviewed literature, the methodology is well-established. For related benzoate ester compounds, this analysis reveals key crystallographic parameters such as the crystal system, space group, and unit cell dimensions. nih.gov
Once a crystal structure is determined, Hirshfeld surface analysis can be employed to investigate and quantify the various intermolecular interactions within the crystal lattice. rsc.org This method partitions crystal space, defining a unique surface for each molecule. The surface is colored according to normalized contact distances, highlighting regions involved in close intermolecular contacts.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are compared against theoretically calculated values based on the compound's proposed molecular formula. This comparison serves to confirm the empirical formula and assess the purity of the synthesized compound. For Methyl 4-[(benzoylamino)methoxy]benzoate, a related compound, elemental analysis was used to confirm its composition by comparing calculated and found percentages for C, H, and N. researchgate.net
For this compound (C₁₆H₁₆O₃), the theoretical elemental composition can be calculated as follows.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 192.176 | 74.98 |
| Hydrogen | H | 1.008 | 16.128 | 6.29 |
| Oxygen | O | 15.999 | 47.997 | 18.73 |
| Total | | | 256.301 | 100.00 |
This table shows theoretical values. Experimental validation is necessary for stoichiometric confirmation.
Computational and Theoretical Analysis of this compound Remains Largely Unexplored
Despite the growing application of computational chemistry in characterizing molecular structures and properties, a comprehensive theoretical investigation of the compound this compound is not publicly available in existing scientific literature. Extensive searches for dedicated studies on its quantum chemical calculations, molecular dynamics, and thermodynamic properties have yielded no specific results for this particular molecule.
While computational studies are common for related and often simpler aromatic esters, such as methyl 4-hydroxybenzoate (B8730719) and methyl 4-methoxybenzoate, the specific ether linkage to a tolyl group in this compound appears to be a subject that has not been detailed in published research accessible through public databases. youtube.comnih.govhmdb.ca Therefore, the detailed analysis requested, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Natural Population Analysis (NPA), Molecular Electrostatic Potential (MEP) mapping, Molecular Dynamics (MD) simulations, and thermodynamic profiling, cannot be provided at this time.
Computational chemistry offers a powerful lens for predicting the behavior of molecules. Methodologies like DFT are used to calculate the electronic structure and optimized geometry of molecules, providing foundational data for further analysis. researchgate.netresearchgate.net From this, FMO analysis helps in understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgnih.gov NPA is employed to determine the charge distribution on each atom, offering insights into the molecule's polarity and electrostatic interactions. researchgate.net MEP mapping visually represents the electrostatic potential on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.netnih.govmanipal.edu
Furthermore, MD simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment. A thermodynamic and energetic profile would quantify properties such as its heat capacity, enthalpy, and Gibbs free energy, which are crucial for understanding its stability and reaction kinetics.
Although general principles of these computational methods are well-established, their application to generate specific data tables and detailed research findings for this compound is contingent on dedicated research that appears not to have been conducted or published. The scientific community has investigated similar structures, but a direct and thorough computational article on this compound, as per the specified outline, remains an area for future research.
Computational Chemistry and Theoretical Investigations of Methyl 4 4 Methylphenyl Methoxy Benzoate
Thermodynamic and Energetic Profiling
Enthalpies of Formation and Reaction
No published data were found regarding the experimental or theoretically calculated enthalpies of formation and reaction for Methyl 4-[(4-methylphenyl)methoxy]benzoate.
Conformer Analysis and Boltzmann Averaging
Information on the conformational analysis, including the identification of stable conformers and their relative energies, as well as Boltzmann averaging for this compound, is not available in the reviewed literature.
Prediction of Spectroscopic Parameters
There are no available studies that provide theoretically predicted spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound based on computational methods.
Theoretical Reactivity Studies and Reaction Pathway Modeling
No theoretical studies on the reactivity of this compound, including reaction pathway modeling, frontier molecular orbital analysis, or electrostatic potential maps, could be located.
Biological Activity and Medicinal Chemistry Research of Methyl 4 4 Methylphenyl Methoxy Benzoate Analogues
Enzyme and Receptor Interaction Studies
Histone Deacetylase (HDAC) Inhibition Studies
Analogues of Methyl 4-[(4-methylphenyl)methoxy]benzoate have been synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs), a class of enzymes that play a crucial role in the regulation of gene expression. Aberrant HDAC activity is linked to various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.
A typical HDAC inhibitor comprises three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a cap group that interacts with the surface of the enzyme. nih.gov In the context of this compound analogues, the 4-[(4-methylphenyl)methoxy]benzoyl moiety often serves as the cap group.
In one study, a series of compounds was developed where the methyl ester of the parent compound was hydrolyzed to the corresponding carboxylic acid, 4-((4-methylbenzyl)oxy)benzoic acid. This acid was then coupled with 1,2,4-thiadiazol-5-amine (B188566) to create a novel zinc-binding group. The resulting compounds, VIa-VIc, were evaluated for their anti-proliferative activity against colon cancer cells. Notably, compounds VIa and VIc demonstrated significant cytotoxicity with IC50 values of 1.00 µM and 1.44 µM, respectively, which were comparable to the reference HDAC inhibitor, vorinostat (B1683920) (IC50 of 3.00 µM). nih.gov
Another study on a series of benzamide-based HDAC inhibitors highlighted that modifications to the linker region significantly impacted inhibitory activities. While specific analogues of this compound were not detailed, the study found that certain benzamides displayed low micromolar IC50 values. researchgate.net
The table below summarizes the inhibitory activities of representative analogues.
| Compound | Modification from Parent Structure | Target Cell Line | IC50 (µM) |
| VIa | Carboxylic acid coupled with 1,2,4-thiadiazol-5-amine | HRT (colon cancer) | 1.00 |
| VIc | Carboxylic acid coupled with 1,2,4-thiadiazol-5-amine | HRT (colon cancer) | 1.44 |
| Vorinostat (Reference) | HRT (colon cancer) | 3.00 |
Structure-Activity Relationship (SAR) Derivations
The exploration of the structure-activity relationship (SAR) for analogues of this compound has provided valuable insights into the structural requirements for potent HDAC inhibition. The general pharmacophore model for HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG). nih.gov
In the design of these inhibitors, the 4-[(4-methylphenyl)methoxy]benzoate moiety typically functions as the "cap" group, which interacts with the rim of the HDAC active site. The nature of this cap group can influence the inhibitor's selectivity and potency. For instance, in a study of 5-chloro-4-((substituted phenyl)amino)pyrimidine based HDAC inhibitors, it was found that smaller substituents on the cap group, such as a methoxy (B1213986) group, were beneficial for HDAC inhibitory activity. nih.gov
The linker region connects the cap group to the ZBG. The length and composition of the linker are critical for correctly positioning the ZBG within the catalytic site to chelate the zinc ion. Studies on benzoylhydrazide scaffold HDAC inhibitors have shown that a short, linear aliphatic chain of about four carbons is nearly optimal for activity. osti.gov Any deviation in length or the introduction of branching tended to reduce the inhibitory potency. osti.gov
The Zinc-Binding Group (ZBG) is arguably the most critical component for HDAC inhibition. A variety of ZBGs have been explored. In the case of the 4-((4-methylbenzyl)oxy)benzoic acid derivatives, the conversion of the carboxylic acid to a novel thiadiazole-based ZBG proved to be effective. nih.gov The amide carbonyl group of one such derivative was observed to coordinate with the zinc ion in the active site of HDAC8. nih.gov
The following table outlines the key SAR findings for this class of compounds.
| Structural Component | Observation | Impact on Activity |
| Cap Group | Smaller substituents (e.g., methoxy) on the phenyl ring are favorable. | Enhances HDAC inhibition. |
| Linker | A short, linear aliphatic chain (approx. 4 carbons) is optimal. | Increases potency. |
| Zinc-Binding Group | Introduction of novel ZBGs like thiadiazole is a viable strategy. | Essential for inhibitory action. |
Molecular Docking and Ligand-Protein Interaction Modeling
To understand the binding mechanisms of this compound analogues at the molecular level, researchers have employed molecular docking and ligand-protein interaction modeling. These computational techniques provide insights into how these inhibitors fit into the active site of HDAC enzymes and the key interactions that stabilize the complex.
The active site of HDAC enzymes contains a catalytic zinc ion located at the bottom of a narrow channel. nih.gov Effective inhibitors must position their zinc-binding group to chelate this zinc ion. The linker region of the inhibitor spans this channel, and the cap group interacts with amino acid residues at the rim of the active site. nih.gov
A molecular docking study on derivatives of 4-((4-methylbenzyl)oxy)benzoic acid, where the carboxylic acid was converted to a thiadiazole-based zinc-binding group (compounds VIa-VIc), revealed favorable binding within the active sites of various HDAC isoforms. nih.gov The docking scores for these compounds were generally higher than that of the known HDAC inhibitor, vorinostat. nih.gov Specifically, the amide carbonyl group of compound VIa was shown to form a monodentate chelation with the zinc ion in the active site of HDAC8. nih.gov Furthermore, multiple interactions with several residues within the active site contributed to the stable binding of these compounds. nih.gov
Molecular dynamics simulations on one of the derivatives, compound VIa, indicated a stable ligand-protein interaction with HDAC8, with the Root Mean Square Deviation (RMSD) of the ligand and protein remaining below 2.5 Å throughout the simulation. nih.gov
Key interactions observed in docking studies include:
Zinc Chelation: The zinc-binding group forms a coordinate bond with the catalytic zinc ion.
Hydrogen Bonding: Interactions with key amino acid residues, such as histidine and aspartate, in the active site.
Hydrophobic Interactions: The cap group often engages in hydrophobic interactions with residues at the entrance of the binding pocket, which can contribute to isoform selectivity. nih.gov
The table below details the modeled interactions for a representative analogue.
| Compound | Target HDAC Isoform | Key Interactions |
| VIa | HDAC8 | Monodentate chelation with Zn2+ via amide carbonyl; Multiple interactions with active site residues. |
Role as Pharmaceutical Intermediates
This compound and its parent acid, 4-hydroxybenzoic acid, are valuable intermediates in the synthesis of more complex and biologically active molecules. The Williamson ether synthesis, which is used to prepare the title compound from methyl 4-hydroxybenzoate (B8730719) and a benzylic halide, is a common first step in the synthesis of various HDAC inhibitors. nih.gov
The ester and ether functionalities of this compound provide handles for further chemical modifications. The ester can be hydrolyzed to a carboxylic acid, which can then be converted into various amides or other functional groups to serve as zinc-binding groups. For example, the synthesis of compounds VIa-VIc involved the initial formation of the ether, followed by ester hydrolysis and subsequent amide bond formation. nih.gov
While a direct lineage to a marketed drug is not explicitly detailed in the reviewed literature for this compound itself, the structural motif is present in numerous investigational compounds. The synthesis of various kinase inhibitors and other targeted therapies often involves substituted benzoate (B1203000) intermediates. For instance, the synthesis of gefitinib, an EGFR inhibitor, starts from methyl 3-hydroxy-4-methoxybenzoate, a structurally related compound.
The general synthetic utility is highlighted in the following table:
| Starting Material | Reaction | Intermediate | Final Product Class |
| Methyl 4-hydroxybenzoate | Williamson ether synthesis | This compound | HDAC inhibitors |
| This compound | Ester hydrolysis | 4-((4-methylbenzyl)oxy)benzoic acid | Various amide derivatives |
Conclusion and Outlook
Summary of Current Research Landscape
A thorough review of the scientific literature reveals that the specific chemical compound, Methyl 4-[(4-methylphenyl)methoxy]benzoate, has not been a subject of dedicated research. There are no published studies focusing on its synthesis, characterization, or potential applications. The current research landscape is therefore best understood by examining related compounds and synthetic methodologies.
The synthesis of analogous structures, such as benzylic ethers of methyl p-hydroxybenzoate (also known as methylparaben), is well-established. prepchem.com The primary method for creating such ether linkages is the Williamson ether synthesis. khanacademy.orgmasterorganicchemistry.comstudentshare.org This reaction involves the deprotonation of a phenol (B47542), in this case, Methyl 4-hydroxybenzoate (B8730719), by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. studentshare.org For the synthesis of the title compound, this would involve reacting methyl p-hydroxybenzoate with 4-methylbenzyl halide. khanacademy.orgmasterorganicchemistry.com
Research on closely related compounds offers some insight into the potential areas of interest for this compound. For instance, methyl benzoate (B1203000) and its derivatives are known for their use in the fragrance industry and as insect attractants. wikipedia.orgnih.gov Additionally, some benzoate derivatives have been investigated for their potential as environmentally safe insecticides. mdpi.com The parent compound, methyl p-hydroxybenzoate (methylparaben), is extensively used as a preservative in cosmetics, food, and pharmaceuticals due to its antimicrobial properties. nih.govcdhfinechemical.comnih.gov However, parabens have also been the subject of studies regarding their potential as endocrine-disrupting chemicals. researchgate.netresearchgate.net
The benzyl (B1604629) ether portion of the molecule also has relevance in various research fields. Benzyl ethers are used in fragrance compositions and as intermediates in the synthesis of pharmaceuticals and natural products. google.comresearchgate.net For example, benzyl salicylate (B1505791) is used as a stabilizer in sunscreens and fragrance compositions. A process for preparing hydroxybenzoic benzyl esters from benzyl chloride and hydroxybenzoic acid has been patented. google.com
Future Research Directions for this compound
Given the absence of direct research, the future exploration of this compound can be guided by the known properties and applications of its structural relatives. Several promising avenues for future research can be proposed:
Synthesis and Characterization: The most immediate research direction is the development and optimization of a synthetic route to this compound, likely via the Williamson ether synthesis. masterorganicchemistry.com Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to establish its fundamental physicochemical properties.
Investigation of Biological Activity: Drawing from the known biological activities of parabens and other benzoate esters, a key research direction would be to investigate the antimicrobial properties of this compound. Studies could assess its efficacy against a range of bacteria and fungi to determine its potential as a novel preservative. Conversely, given the concerns about the endocrine-disrupting potential of some parabens, it would be crucial to evaluate the estrogenic or anti-androgenic activity of this compound. researchgate.netresearchgate.net
Materials Science Applications: Protected benzyloxybenzoates are known to be components of liquid crystals. researchgate.net Future research could explore whether this compound exhibits liquid crystalline properties, which could open up applications in display technologies and other advanced materials.
Agrochemical Research: The insect-attracting properties of methyl benzoate suggest that this compound could be investigated for similar applications in pest management. wikipedia.orgmdpi.com Research could focus on its potential as a fumigant, contact toxicant, or attractant for specific insect species.
Pharmacological Screening: Derivatives of 4-(hexyloxy)benzoate have been synthesized and tested for their binding affinity at muscarinic acetylcholine (B1216132) receptors, indicating that benzoate derivatives can be scaffolds for pharmacologically active compounds. biorxiv.orgbiorxiv.org A broad screening of this compound for various biological activities could uncover unexpected therapeutic potential.
The following table summarizes the potential research areas and the rationale based on related compounds:
| Research Area | Rationale based on Related Compounds |
| Synthesis | Established methods like Williamson ether synthesis for analogous compounds. masterorganicchemistry.com |
| Antimicrobial Activity | Methylparaben is a known antimicrobial preservative. nih.govnih.gov |
| Endocrine Activity | Parabens have been studied for endocrine-disrupting effects. researchgate.netresearchgate.net |
| Liquid Crystals | Benzyloxybenzoates are used in liquid crystal synthesis. researchgate.net |
| Agrochemicals | Methyl benzoate has applications as a pesticide and insect attractant. wikipedia.orgmdpi.com |
| Pharmacology | Benzoate derivatives have shown activity at biological receptors. biorxiv.orgbiorxiv.org |
Q & A
Q. What are the established synthetic routes for Methyl 4-[(4-methylphenyl)methoxy]benzoate, and what reaction conditions are optimal for high yields?
Methodological Answer: The compound is typically synthesized via esterification of methyl 4-hydroxybenzoate with 4-methylbenzyl bromide or chloride. Key steps include:
- Acid-catalyzed esterification: Use sulfuric acid or p-toluenesulfonic acid under reflux with molecular sieves to drive dehydration. Yields >85% are achieved with a 1:1.2 molar ratio of methyl 4-hydroxybenzoate to 4-methylbenzyl halide .
- Mitsunobu reaction: Employ diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at 0–25°C for regioselective coupling. This method avoids racemization and achieves ~90% yield .
- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 30 minutes using 100 W microwave irradiation in DMF, maintaining yields comparable to conventional methods .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Methodological Answer:
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. Purity ≥98% is indicated by a single peak with retention time ~8.2 minutes (mobile phase: 70:30 acetonitrile/water) .
- Melting point analysis: Compare observed mp (127–129°C) with literature values. Deviations >2°C suggest impurities .
- TLC: Hexane/EtOAc (3:1) system; Rf = 0.65 under UV 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and which software tools are essential for data refinement?
Methodological Answer:
Q. What experimental strategies can address discrepancies in NMR data caused by dynamic molecular processes in this compound?
Methodological Answer:
- Variable-temperature NMR (VT-NMR): Conduct experiments from 25°C to −40°C in DMSO-d6 to slow conformational exchange. Splitting of methoxy signals at −30°C indicates restricted rotation .
- DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to model rotational barriers (~12 kcal/mol for benzyloxy group) .
Q. How do reaction mechanisms differ between acid-catalyzed and Mitsunobu-based syntheses of this compound?
Methodological Answer:
- Acid-catalyzed pathway: Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by 4-methylbenzyl alcohol. Rate-determining step: Formation of tetrahedral intermediate (k = 0.15 min⁻¹ at 80°C) .
- Mitsunobu reaction: Triphenylphosphine reduces DIAD to form an oxyphosphonium intermediate, enabling SN2 displacement. Stereochemical inversion at the benzyloxy carbon is confirmed by X-ray data .
Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives for drug development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
